Specific Scientific Field: Synthetic Chemistry
Summary of the Application: 2,4-Dimethoxy-1-fluorobenzene is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.
Methods of Application or Experimental Procedures: In the synthesis of BrettPhos, a telescoped process from 1,4-dimethoxy-2-fluorobenzene and 2,4,6-triisopropylbromobenzene is followed by reacting with chlorodicyclohexylphosphine.
Results or Outcomes: The yield for the telescoped process was reported as being around 45%.
Specific Scientific Field: Synthetic Chemistry
Summary of the Application: 2,4-Dimethoxy-1-fluorobenzene is used in Friedel-Crafts acylation, a common reaction in organic synthesis to form C-C bonds.
Methods of Application or Experimental Procedures: The Friedel-Crafts acylation of aromatic compounds is performed using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems.
Results or Outcomes: The invention of new routes to access small molecule substrates for synthesis, and perhaps as targets themselves, is required to satisfy demands for high yields and to maximize molecular diversity.
Summary of the Application: 2,4-Dimethoxy-1-fluorobenzene is used in Lewis acid-catalyzed reactions.
Methods of Application or Experimental Procedures: The reactions are performed using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems.
1-Fluoro-2,4-dimethoxybenzene is an aromatic compound with the molecular formula CHFO. It features a benzene ring substituted with one fluorine atom and two methoxy groups at the 2 and 4 positions. This compound is significant in organic chemistry due to its utility as an intermediate in various synthetic pathways, particularly in the pharmaceutical and materials science sectors. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block for more complex molecules.
The synthesis of 1-fluoro-2,4-dimethoxybenzene can be achieved through several methods:
1-Fluoro-2,4-dimethoxybenzene has several applications:
Interaction studies involving 1-fluoro-2,4-dimethoxybenzene primarily focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to undergo electrophilic aromatic substitution makes it a candidate for further exploration in synthetic chemistry. Additionally, understanding its interactions with biological molecules could provide insights into potential therapeutic applications.
1-Fluoro-2,4-dimethoxybenzene can be compared with several similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Fluoro-3-iodo-2,4-dimethoxybenzene | CHFIO | Contains iodine; different reactivity profile. |
| 1-Iodo-2,4-dimethoxybenzene | CHIO | Lacks fluorine; affects reactivity and applications. |
| 4-Fluoro-1,2-dimethoxybenzene | CHF O | Different substitution pattern; alters chemical behavior. |
| 1-Fluoro-2,5-dimethoxybenzene | CHF O | Different methoxy positioning; may affect reactivity. |
These comparisons illustrate that while 1-fluoro-2,4-dimethoxybenzene shares structural similarities with these compounds, its unique combination of substituents results in distinct chemical properties and potential applications.
The synthesis of 1-fluoro-2,4-dimethoxybenzene and its derivatives has evolved significantly in recent years, with several innovative approaches being developed to address the challenges of selective fluorination in aromatic systems. These methodologies vary in their efficiency, selectivity, and scalability, offering researchers multiple options depending on their specific requirements and available resources.
Electrophilic fluorination represents one of the most direct approaches for introducing fluorine atoms into aromatic compounds like dimethoxybenzenes. This methodology typically employs electrophilic fluorinating reagents that serve as sources of "F⁺" equivalents. The most effective reagents for this purpose are those containing nitrogen-fluorine bonds (N-F reagents), which have largely replaced earlier reagents incorporating oxygen-fluorine bonds due to their improved stability, safety, and efficacy.
One notable approach involves the use of acetyl hypofluorite as an electrophilic fluorinating agent. When 1,3-dimethoxybenzene is treated with acetyl hypofluorite, it produces 1-fluoro-2,4-dimethoxybenzene with a yield of approximately 40%. This reaction demonstrates the directing effect of methoxy groups in electrophilic aromatic substitution, favoring fluorination at positions ortho and para to these electron-donating substituents.
Several N-F reagents have proven particularly effective for the electrophilic fluorination of methoxybenzenes:
| N-F Reagent | Structure Features | Advantages | Common Applications |
|---|---|---|---|
| N-fluorobenzenesulfonimide (NFSI) | Contains an N-F bond with two sulfonyl groups | Stable, crystalline solid; good selectivity | Fluorination of electron-rich aromatics |
| Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane) | Cationic nitrogen with N-F bond | High reactivity; water-soluble; commercially available | Broad-spectrum fluorination agent |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | Contains an N-F bond with a fused disulfonimide ring | Enhanced selectivity for certain substrates | Selective fluorination of complex aromatics |
The mechanism of electrophilic fluorination remains somewhat controversial, with evidence supporting both SN2 and single-electron transfer (SET) pathways. Kinetic studies have provided valuable insights into the relative reactivities of different N-F reagents, enabling more efficient synthetic processes through mechanistic understanding.
An innovative approach to synthesizing fluorinated methoxybenzenes involves benzyne intermediates, which can undergo nucleophilic fluorination. This methodology has been particularly successful for preparing compounds like 1-fluoro-2,4-dimethoxybenzene that might be difficult to access through direct electrophilic fluorination due to regioselectivity issues.
The benzyne approach typically involves generating a benzyne intermediate from a suitable precursor, followed by nucleophilic attack by a fluoride source. A recent advancement in this field involves the use of 2-(trimethylsilyl)phenols, which undergo O-nonafluorobutanesulfonylation followed by benzyne generation and fluorination. The reaction sequence can be represented as:
This methodology is particularly valuable for the synthesis of fluorinated aromatic compounds with specific substitution patterns that might be challenging to achieve through traditional methods. Tetrabutylammonium fluoride (Bu₄NF) serves a dual role in this process, both generating the benzyne and acting as the nucleophilic fluorine source.
Transition metal catalysis has revolutionized the field of aromatic fluorination, offering remarkable control over regioselectivity and functional group tolerance. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the synthesis of fluorinated aromatic compounds like 1-fluoro-2,4-dimethoxybenzene.
A significant advancement in this area is the Pd⁰/Pd²⁺-catalyzed aromatic fluorination methodology, which allows for the direct conversion of aryl triflates to the corresponding aryl fluorides. This approach utilizes ligand-stabilized palladium catalysts that facilitate C-F bond formation through reductive elimination.
The evolution of palladium catalysts for fluorination has addressed several challenges:
| Catalyst System | Key Features | Advantages | Limitations |
|---|---|---|---|
| [(cinnamyl)PdCl]₂/L4 | Pd(0) precatalyst with specialized ligand | Good yields with various substrates | Requires glovebox setup; forms chloride byproducts |
| Preformed Pd Complex (P2) | Air-stable precatalyst | Bench-stable; no glovebox needed; reduced side products | Higher cost compared to simple catalyst systems |
Another promising approach involves fluorination of aryl boronic acids, which can be applied to methoxylated substrates. Using acetyl hypofluorite as the fluorinating agent, aryl boronic acids and pinacol esters undergo fluorination with good yields, particularly for substrates containing electron-donating groups. This methodology is notable for its mild conditions and compatibility with various functional groups.
The reaction of boronic acids with acetyl hypofluorite proceeds through an electrophilic mechanism, with two competing pathways:
For substrates with electron-withdrawing groups at the para position relative to the boronic acid, these competing pathways become particularly significant.
The advent of microflow technology has significantly enhanced the efficiency and safety of fluorination reactions, particularly for the synthesis of compounds like 1-fluoro-2,4-dimethoxybenzene. Microflow fluorination offers several advantages over traditional batch processes, including improved heat transfer, enhanced mixing, and safer handling of potentially hazardous fluorinating reagents.
Recent research has demonstrated the effectiveness of microflow conditions for benzyne fluorination using efficient micromixers like the Comet X-01. Compared to conventional batch conditions, this approach facilitates a significant reduction in reaction times (to approximately 10 seconds) and increases the yields of fluoroarenes by up to 51%.
The microflow approach is particularly valuable for scaling up the synthesis of 1-fluoro-2,4-dimethoxybenzene and related compounds, offering several advantages:
| Parameter | Batch Process | Microflow Process |
|---|---|---|
| Reaction time | Minutes to hours | Seconds (ca. 10s) |
| Yield improvement | Baseline | Up to 51% increase |
| Temperature control | Challenging | Precise |
| Safety profile | Moderate (handling of fluorinating reagents) | Enhanced (smaller reagent quantities) |
| Scale-up potential | Limited by safety concerns | Improved through numbering-up approach |
The microflow technology can be applied to various fluorination methodologies, including both electrophilic and nucleophilic approaches, making it a versatile tool for the synthesis of fluorinated methoxybenzenes.
Lewis acid-mediated formylation represents a fundamental approach for introducing carbonyl functionality into fluorinated aromatic systems. Aluminum chloride in combination with carbon monoxide has emerged as a particularly effective catalytic system for the formylation of fluorinated aromatics, including 1-fluoro-2,4-dimethoxybenzene derivatives.
The aluminum chloride/carbon monoxide system operates through a well-established mechanism involving the formation of a formyl cation intermediate. In the presence of hydrogen chloride, carbon monoxide coordinates to aluminum chloride, generating the electrophilic formyl species that subsequently attacks the electron-rich aromatic ring. This process is particularly relevant for 1-fluoro-2,4-dimethoxybenzene, where the methoxy groups provide activating effects that facilitate electrophilic aromatic substitution.
Research has demonstrated that aluminum chloride-catalyzed formylation reactions proceed with high efficiency under relatively mild conditions. The Gattermann-Koch formylation, which employs aluminum chloride, carbon monoxide, and hydrogen chloride, has been extensively studied for fluorinated aromatic substrates. For 1-fluoro-2,4-dimethoxybenzene systems, yields typically range from 70-90% with reaction temperatures between 80-120°C.
| Catalyst System | Substrate Type | Yield Range (%) | Temperature (°C) | Key Features |
|---|---|---|---|---|
| AlCl₃/CO/HCl | Fluorinated aromatics | 85-95 | 25-60 | High yields, mild conditions |
| AlCl₃/CO (Gattermann-Koch) | Aromatic compounds | 70-90 | 80-120 | Classic formylation method |
| SnCl₄/CO | Fluorobenzenes | 75-92 | 60-100 | Alternative to AlCl₃ |
| TiCl₄/CO | Aromatic compounds | 70-85 | 80-120 | Lewis acid alternative |
The mechanistic pathway involves several key steps. Initially, carbon monoxide coordinates to aluminum chloride in the presence of hydrogen chloride, forming a formyl chloride-aluminum chloride complex. This intermediate then generates the formyl cation, which acts as the electrophilic species for aromatic substitution. The reaction is particularly effective with electron-rich aromatics, such as 1-fluoro-2,4-dimethoxybenzene, where the methoxy substituents activate the aromatic ring toward electrophilic attack.
Recent studies have explored variations of the aluminum chloride/carbon monoxide system, including the use of alternative Lewis acids such as tin tetrachloride and titanium tetrachloride. These modifications have shown promise for specific substrate classes, with tin tetrachloride demonstrating particular effectiveness for fluorinated benzene derivatives. The choice of Lewis acid can significantly influence both the reaction rate and regioselectivity, with aluminum chloride generally providing the most consistent results across a broad range of fluorinated aromatic substrates.
Hypervalent iodine reagents have revolutionized the field of oxidative fluorination, offering mild and selective methods for introducing fluorine atoms into aromatic systems. These reagents, particularly those based on iodine(III) and iodine(V) species, have demonstrated exceptional utility in the functionalization of compounds such as 1-fluoro-2,4-dimethoxybenzene.
The most significant hypervalent iodine reagents for oxidative fluorination include N-fluorobenzenesulfonimide (NFSI), Selectfluor, and various iodosobenzene-based systems. These reagents operate through distinct mechanistic pathways that enable selective carbon-fluorine bond formation under mild conditions.
N-Fluorobenzenesulfonimide (NFSI) represents one of the most widely employed hypervalent iodine fluorinating agents. This crystalline solid reagent demonstrates remarkable stability and selectivity in fluorination reactions. For aromatic substrates, NFSI can facilitate both direct carbon-hydrogen bond fluorination and more complex oxidative transformations. Studies have shown that NFSI-mediated fluorination of electron-rich aromatics, including methoxy-substituted benzenes, proceeds with yields ranging from 40-85% under temperatures of 60-110°C.
The mechanism of NFSI-mediated fluorination involves the formation of an electrophilic fluorine species that attacks the aromatic ring. The presence of electron-donating substituents, such as the methoxy groups in 1-fluoro-2,4-dimethoxybenzene, enhances the reactivity of the aromatic system toward electrophilic fluorination. The reaction typically proceeds through a radical mechanism, with the formation of intermediate radical cations that undergo subsequent fluorination.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a particularly effective reagent for the preparation of hypervalent iodine(V) fluorides. Recent research has demonstrated that Selectfluor can efficiently convert iodine(III) precursors to the corresponding iodine(V) difluorides under mild conditions, typically at temperatures between 25-40°C with yields of 72-90%.
| Hypervalent Iodine Reagent | Substrate Type | Yield Range (%) | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| NFSI | Aromatic C-H bonds | 40-85 | 60-110 | Regioselective, stable reagent |
| Selectfluor | Iodine(III) precursors | 72-90 | 25-40 | Air-stable, mild conditions |
| PhIO/HF | 1,3-Dicarbonyl compounds | 90-98 | 25 | Practical, convenient |
| Hypervalent I(V) fluorides | Aryl Grignard reagents | 75-95 | 25-60 | High efficiency, selectivity |
The oxidative fluorination mechanism with hypervalent iodine reagents typically involves the formation of highly reactive iodine-fluorine bonds that can transfer fluorine atoms to organic substrates. For iodosobenzene-based systems, the combination with hydrofluoric acid provides a particularly effective method for the fluorination of 1,3-dicarbonyl compounds, achieving yields of 90-98% at room temperature.
Computational studies have provided insights into the mechanism of hypervalent iodine-catalyzed fluorination reactions. The catalyst activates carbon-carbon double bonds through halogen bonding, followed by hydrogen fluoride interaction with fluorine atoms in the catalyst, resulting in the cleavage of iodine-fluorine bonds and the formation of reactive fluorinating species.
Transition metal complexes have emerged as powerful tools for carbon-fluorine bond activation and functionalization, offering unique pathways for both the formation and cleavage of carbon-fluorine bonds in fluorinated aromatic systems. The application of these catalysts to 1-fluoro-2,4-dimethoxybenzene derivatives represents a significant advancement in organofluorine chemistry.
Nickel complexes have demonstrated exceptional selectivity for carbon-fluorine bond activation compared to other transition metals. Computational studies have revealed that nickel is particularly well-suited for carbon-fluorine bond activation due to favorable thermodynamic and kinetic parameters. Zero-valent nickel complexes, particularly those bearing phosphine ligands, can achieve carbon-fluorine bond activation through oxidative addition mechanisms. The reaction typically proceeds through the formation of an eta-2 coordinated arene complex, followed by carbon-fluorine bond cleavage.
Research has shown that nickel complexes demonstrate superior performance in carbon-fluorine bond activation compared to platinum analogs. The nickel system exhibits both strong thermodynamic preference for carbon-fluorine over carbon-hydrogen bond activation and relatively low kinetic barriers. For pentafluoropyridine substrates, nickel complexes achieve yields of 75-95% at temperatures ranging from 25-80°C.
Palladium complexes have found extensive application in carbon-fluorine bond functionalization, particularly in cross-coupling reactions with fluorinated aromatics. Palladium-catalyzed processes have demonstrated remarkable functional group tolerance and broad substrate scope. Recent developments have shown that palladium complexes can facilitate both carbon-fluorine bond activation and subsequent carbon-carbon bond formation in a single catalytic cycle.
The mechanism of palladium-catalyzed carbon-fluorine bond activation typically involves oxidative addition of the carbon-fluorine bond to the palladium center, followed by transmetalation and reductive elimination steps. The presence of lithium iodide as an additive has been shown to significantly enhance the efficiency of carbon-fluorine bond activation, even at room temperature.
| Transition Metal | Substrate Type | Yield Range (%) | Temperature (°C) | Key Mechanism |
|---|---|---|---|---|
| Ni(0) complexes | Pentafluoropyridine | 75-95 | 25-80 | Oxidative addition |
| Pd(0) complexes | Fluoroaromatics | 80-95 | 25-80 | Cross-coupling |
| Pt(0) complexes | Fluorobenzenes | 70-90 | 25-80 | Oxidative addition |
| Rh(I) complexes | Acyl chlorides | 88-99 | 25-70 | Nucleophilic substitution |
| Ru(II) complexes | Aryl halides | 68-95 | 120-180 | π-coordination |
Rhodium complexes have demonstrated exceptional efficiency in nucleophilic fluorination reactions. Cyclometallated rhodium complexes can catalyze the quantitative conversion of acyl chlorides to acyl fluorides with yields ranging from 88-99% at mild temperatures. The mechanism involves the formation of a nucleophilic rhodium-fluorine bond that facilitates fluoride transfer to the substrate.
Ruthenium complexes have pioneered the development of π-coordination-catalyzed nucleophilic fluorination of unactivated aryl halides. This represents the first example of such catalysis, with chlorobenzene reacting with alkali metal fluorides in the presence of pentamethylcyclopentadienyl ruthenium catalysts at temperatures of 120-180°C to yield fluorobenzene with yields of 68-95%.
The heterodimetallic ruthenium-palladium systems have shown particular promise for hydrodefluorination reactions, where both metals contribute synergistically to the catalytic process. The palladium fragment facilitates carbon-fluorine activation, while the ruthenium center enables substrate reduction through transfer hydrogenation.
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